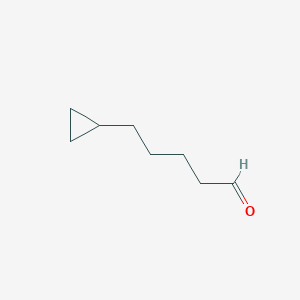

5-Cyclopropylpentanal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Cyclopropylpentanal is an organic compound with the molecular formula C8H14O. It is known for its role as an olfactory receptor agonist, specifically enhancing the activation of the OR-I7 receptor with an EC50 value of 0.3 μM . This compound is of interest in various scientific fields due to its unique chemical structure and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropylpentanal typically involves the cyclopropanation of a suitable pentanal precursor. One common method is the reaction of cyclopropylmethyl bromide with pentanal in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of a cyclopropylmethyl anion, which then attacks the carbonyl carbon of pentanal, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings to achieve the desired product quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid, 5-Cyclopropylpentanoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to 5-Cyclopropylpentanol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups. For example, reaction with hydroxylamine can form the corresponding oxime.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Hydroxylamine hydrochloride in the presence of a base such as pyridine.

Major Products:

Oxidation: 5-Cyclopropylpentanoic acid.

Reduction: 5-Cyclopropylpentanol.

Substitution: this compound oxime.

Wissenschaftliche Forschungsanwendungen

5-Cyclopropylpentanal has several applications in scientific research:

Chemistry: It is used as a model compound to study the reactivity of cyclopropyl-containing aldehydes and their behavior in various chemical reactions.

Biology: As an olfactory receptor agonist, it is used in studies related to olfaction and the molecular mechanisms of smell.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of neurology and sensory disorders.

Industry: It is used in the synthesis of more complex molecules and as an intermediate in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The primary mechanism of action of 5-Cyclopropylpentanal involves its interaction with olfactory receptors. It enhances the activation of the OR-I7 receptor, which is involved in the detection of specific odorants. The binding of this compound to the receptor induces a conformational change, leading to the activation of downstream signaling pathways that result in the perception of smell.

Vergleich Mit ähnlichen Verbindungen

Cyclopropylmethyl ketone: Similar in structure but contains a ketone group instead of an aldehyde.

Cyclopropylcarbinol: Contains a hydroxyl group instead of an aldehyde.

Cyclopropylacetic acid: Contains a carboxylic acid group instead of an aldehyde.

Uniqueness: 5-Cyclopropylpentanal is unique due to its specific interaction with olfactory receptors and its ability to enhance OR-I7 activation. This makes it particularly valuable in olfactory research and potential therapeutic applications related to sensory perception.

Biologische Aktivität

5-Cyclopropylpentanal is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopropyl group attached to a pentanal backbone. This unique structure contributes to its biological activity, particularly as an olfactory receptor agonist, where it enhances the activation of olfactory receptor OR-I7 with an effective concentration (EC50) of 0.3 μM .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

The mechanisms through which this compound exerts its biological effects are still being elucidated. Some potential mechanisms include:

- Olfactory Receptor Activation : The activation of olfactory receptors can influence various physiological responses, including mood and appetite regulation.

- Inhibition of Viral Replication : The antiviral activity appears to be mediated through the inhibition of viral lifecycle stages, particularly at early stages by reducing the production of viral proteins .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and its derivatives:

- Antiviral Studies : In vitro evaluations demonstrated that certain derivatives significantly inhibited DENV2 with IC50 values ranging from 0.49 µM to 3.03 µM, showcasing a selectivity index (SI) indicating favorable therapeutic windows .

- Inflammatory Response : A study on related compounds indicated that while some exhibited poor inhibitory effects on COX-2 at lower concentrations, others demonstrated significant activity against leukotriene pathways .

- Olfactory Activation : The agonistic effect on OR-I7 suggests potential applications in fragrance development and sensory modulation .

Data Summary

| Activity Type | IC50 Values | Mechanism |

|---|---|---|

| Antiviral (DENV2) | 0.49 µM - 3.03 µM | Inhibition at early viral lifecycle stages |

| Olfactory Receptor Agonist | EC50 = 0.3 μM | Activation of OR-I7 receptor |

| Anti-inflammatory | Not specified | Potential inhibition of COX pathways |

Eigenschaften

IUPAC Name |

5-cyclopropylpentanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c9-7-3-1-2-4-8-5-6-8/h7-8H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYKIPDMAMKMDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCCCC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.